molecular formula C13H20N4O B2576361 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone CAS No. 2034345-90-7

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone

Cat. No.: B2576361
CAS No.: 2034345-90-7
M. Wt: 248.33
InChI Key: NWWVCOWVNAZPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form triazoles. The reaction is usually carried out in the presence of a copper catalyst under mild conditions. The starting materials for this synthesis include an alkyne-substituted pyrrolidine and an azide-substituted cyclopentyl ketone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects. Molecular docking studies have shown that the compound can form stable complexes with enzymes, enhancing its inhibitory potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-cyclopentylethanone is unique due to its specific structural features, such as the presence of both a triazole ring and a cyclopentyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyclopentyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c18-13(9-11-3-1-2-4-11)16-8-5-12(10-16)17-14-6-7-15-17/h6-7,11-12H,1-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWVCOWVNAZPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.